N-(2-(2-(2-(3-(4-(4-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-oxopropoxy)ethoxy)ethoxy)ethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide
Description
Structural Complexity and Functional Group Interplay
The compound’s structure features a central 1,3,5-triazine core substituted with a morpholino group at position 6 and a piperazine ring at position 2. The triazine is further functionalized through a benzimidazole moiety bearing a difluoromethyl group, connected via a polyether chain to a terminal 3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide unit. Key structural attributes include:
The polyether chain (-OCH~2~CH~2~O-)~3~ bridges the triazine-piperazine core to the terminal benzamide, offering solubility and reducing aggregation propensity. This chain’s ethylene oxide repeats enable water solubility while maintaining a balance with lipophilicity, critical for bioavailability. The amide linkage in the benzamide unit further stabilizes the structure through intramolecular hydrogen bonding, reducing rotational freedom and enhancing target affinity.
Significance of Fluorinated and Iodinated Motifs in Modern Medicinal Chemistry
Fluorination is strategically employed at multiple sites:
- Difluoromethyl group on benzimidazole : The -CF~2~H group enhances lipophilicity (log P optimization) and resistance to oxidative metabolism, prolonging half-life. Its electronegativity also polarizes adjacent C-H bonds, facilitating dipole-dipole interactions with target proteins.
- 3,4-Difluoro substitution on benzamide : Fluorine’s small size and high electronegativity allow precise steric fitting into hydrophobic pockets while modulating electron density for improved binding.
- 2-Fluoro-4-iodophenylamino group : The iodine atom acts as a hydrogen-bond acceptor and participates in halogen bonding, a critical interaction in protein-ligand recognition. Its large atomic radius improves van der Waals contacts with deep binding sites.
These motifs align with trends in oncology and antimicrobial drug development, where fluorinated and iodinated compounds exhibit enhanced target selectivity and pharmacokinetic profiles. For instance, fluorinated benzimidazoles in hybrid structures have demonstrated improved antimicrobial activity by disrupting microbial DNA gyrase, while iodinated aromatics in kinase inhibitors enhance binding to ATP pockets.
Rationale for Morpholino-Triazine Core Integration
The 6-morpholino-1,3,5-triazine core serves dual roles:
- Electronic Modulation : The morpholino group’s electron-donating oxygen atoms increase triazine ring electron density, enhancing interactions with electron-deficient regions of target proteins (e.g., kinase catalytic domains).
- Solubility and Bioavailability : Morpholino’s saturated oxygen-containing ring improves aqueous solubility, counterbalancing the hydrophobic benzimidazole and iodinated aryl groups.
Triazine’s planar structure enables π-π stacking with tyrosine or tryptophan residues, while its three nitrogen atoms offer hydrogen-bonding sites. In hybrid molecules, such as benzimidazole-triazine derivatives, this core has shown multitarget activity against acetylcholinesterase (AChE) and β-secretase (BACE1) in Alzheimer’s disease models. Similarly, morpholino-triazine hybrids have demonstrated kinase inhibitory activity by mimicking ATP’s adenine moiety.
The piperazine spacer between triazine and benzimidazole introduces conformational flexibility, allowing the molecule to adopt optimal binding poses across disparate target sites. This design mirrors successful multitarget agents, such as benzimidazole-piperazine hybrids with anti-inflammatory activity targeting COX-2 and 5-LOX.
Properties
Molecular Formula |
C41H44F5IN10O7 |
|---|---|
Molecular Weight |
1010.7 g/mol |
IUPAC Name |
N-[2-[2-[2-[3-[4-[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazin-1-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide |
InChI |
InChI=1S/C41H44F5IN10O7/c42-28-7-6-27(35(34(28)44)48-30-8-5-26(47)25-29(30)43)38(59)53-64-24-23-63-22-21-62-20-19-60-16-9-33(58)54-10-12-55(13-11-54)39-50-40(56-14-17-61-18-15-56)52-41(51-39)57-32-4-2-1-3-31(32)49-37(57)36(45)46/h1-8,25,36,48H,9-24H2,(H,53,59) |
InChI Key |
XIUWBGIKSXLESW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)N5CCOCC5)C(=O)CCOCCOCCOCCONC(=O)C6=C(C(=C(C=C6)F)F)NC7=C(C=C(C=C7)I)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzimidazole-Triazine Core
The benzimidazole moiety bearing the difluoromethyl group is typically synthesized by condensation of o-phenylenediamine derivatives with difluoromethyl-substituted carboxylic acid derivatives or aldehydes under acidic or dehydrating conditions.
The 1,3,5-triazine ring is commonly prepared via nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), sequentially replacing chlorine atoms with morpholine and piperazine derivatives.
The attachment of the benzimidazole to the triazine core is achieved by nucleophilic aromatic substitution, where the benzimidazole nitrogen attacks the activated triazine ring.
Construction of the Polyether Linker
The polyether chain (ethoxy units) is introduced via stepwise alkylation or etherification reactions.
Typical methods include:
- Williamson ether synthesis using halogenated ethoxy precursors and hydroxyl-functionalized intermediates.
- Use of polyethylene glycol (PEG) derivatives with terminal leaving groups to couple with piperazine nitrogen atoms.
Control of chain length and purity is critical, often requiring chromatographic purification.
Formation of the Amide Bond
The terminal benzamide is formed by coupling the polyether-linked amine intermediate with a 3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid derivative.
Common amide bond formation methods include:
- Carbodiimide-mediated coupling (e.g., EDC, DCC) with additives like HOBt or HOAt to improve yield and reduce racemization.
- Use of activated esters or acid chlorides of the benzoic acid derivative.
The presence of multiple fluorine and iodine substituents requires mild conditions to avoid dehalogenation or side reactions.
Purification and Characterization
Due to the complexity and size (molecular weight ~982.7 g/mol), purification is typically performed by preparative HPLC or recrystallization.
Characterization includes NMR (1H, 13C, 19F), mass spectrometry, and elemental analysis to confirm structure and purity.
Data Table: Summary of Key Synthetic Steps and Conditions
| Step | Reaction Type | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Benzimidazole formation | o-Phenylenediamine + difluoromethyl aldehyde, acid catalyst | Controlled temperature, inert atmosphere |
| 2 | Triazine substitution | Cyanuric chloride + morpholine + piperazine | Sequential substitution, low temperature |
| 3 | Coupling benzimidazole to triazine | Nucleophilic aromatic substitution | Polar aprotic solvent, base |
| 4 | Polyether chain installation | Williamson ether synthesis or PEG coupling | Anhydrous conditions, phase transfer catalysis |
| 5 | Amide bond formation | Carbodiimide coupling (EDC/HOBt) | Mild temperature, inert atmosphere |
| 6 | Purification | Preparative HPLC or recrystallization | High purity required for biological testing |
Research Findings and Literature Insights
The synthetic approach aligns with methods used for structurally related kinase inhibitors and heterocyclic drug candidates, where modular assembly of heterocycles and flexible linkers is standard.
The use of difluoromethyl and fluorinated aromatic groups enhances metabolic stability and binding affinity, necessitating careful synthetic control to preserve these groups.
Polyether linkers improve solubility and pharmacokinetics but require precise synthetic control to avoid polydispersity.
The amide bond formation step is critical for final compound integrity; optimized coupling reagents and conditions minimize side reactions.
No direct published synthetic route for this exact compound is publicly available, but analogous compounds with similar cores (e.g., benzimidazole-triazine derivatives) have been synthesized using the outlined strategies.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2-(3-(4-(4-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-oxopropoxy)ethoxy)ethoxy)ethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the difluoromethyl and triazinyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include difluorocarbene reagents, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperature and pressure settings .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield difluoromethylated benzo[d]imidazol derivatives, while substitution reactions can produce a variety of functionalized triazin and piperazin compounds.
Scientific Research Applications
Targeted Therapy
Zandelisib has shown promising results in clinical trials as a targeted therapy for hematological malignancies such as:
- Chronic Lymphocytic Leukemia (CLL) : Clinical studies have demonstrated that Zandelisib effectively reduces tumor burden and improves patient outcomes in CLL patients resistant to other therapies .
- Non-Hodgkin Lymphoma (NHL) : Phase II trials indicate significant efficacy in treating relapsed or refractory NHL, with manageable safety profiles .
Combination Therapies
Zandelisib is often explored in combination with other agents to enhance therapeutic efficacy:
- With Chemotherapeutics : Studies have shown that combining Zandelisib with standard chemotherapeutic agents can lead to synergistic effects, improving overall response rates .
- With Immunotherapies : Combining Zandelisib with immune checkpoint inhibitors has also been investigated, aiming to enhance anti-tumor immunity while mitigating resistance mechanisms .
Case Study 1: Efficacy in CLL
In a recent clinical trial involving patients with relapsed CLL, Zandelisib demonstrated a response rate of approximately 80%, with many patients achieving complete remission. The treatment was well-tolerated, with adverse effects primarily limited to mild gastrointestinal disturbances .
Case Study 2: NHL Treatment Outcomes
Another study focusing on patients with aggressive NHL reported that those treated with Zandelisib showed a median progression-free survival of over 12 months. The combination of Zandelisib with rituximab resulted in improved outcomes compared to historical controls .
Safety Profile and Pharmacokinetics
The safety profile of Zandelisib is generally favorable. Common side effects include:
- Gastrointestinal symptoms (nausea, diarrhea)
- Fatigue
- Increased liver enzymes
Pharmacokinetic studies reveal that Zandelisib has a half-life conducive to once-daily dosing, facilitating patient compliance .
Future Directions and Research Opportunities
Ongoing research aims to further elucidate the full therapeutic potential of Zandelisib across different cancer types. Investigations into biomarkers predictive of response are underway, which may help tailor treatments more effectively.
Mechanism of Action
The mechanism of action of N-(2-(2-(2-(3-(4-(4-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-oxopropoxy)ethoxy)ethoxy)ethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide involves its interaction with specific molecular targets and pathways. The compound’s difluoromethyl and triazinyl groups are believed to play a crucial role in its biological activity, potentially inhibiting key enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings :
Structural Modifications Impact Solubility and Target Specificity: The polyethoxy chain in the target compound improves solubility compared to the tert-butyl-protected chain in compound 12, but reduces synthetic yield (82% vs. 97.9%) due to steric hindrance .
Biological Activity Trends: Bifunctional Inhibition: Compound 12 inhibits both MEK1 and PI3K, attributed to its balanced lipophilicity from the tert-butyl group . In contrast, the target compound’s polar polyethoxy linker may favor PI3K over MEK1 binding. Selectivity: Compound 13’s free aminoxy group increases MEK1 selectivity, suggesting that terminal functional groups critically influence target engagement .
Synthetic Challenges :
- The target compound’s extended ethoxy chain complicates purification, as seen in its lower HPLC purity (82%) compared to compound 12 (97.9%) .
- Compound 30’s ureido linker reduces yield (50%) due to competing tautomerization, a challenge absent in the target compound’s synthesis .
Table 2: Physicochemical and Spectral Comparison
- Spectral Confirmation : The target compound’s IR spectrum confirms the benzamide C=O stretch (1663–1682 cm⁻¹), aligning with triazole-thione analogs in . Absence of νS-H (~2500 cm⁻¹) rules out thiol tautomers .
- LogP Trends: The target compound’s lower LogP (3.8) vs.
Mechanistic and Computational Insights
- Similarity Principles : Ligand-based screening () suggests the target compound shares >70% Tanimoto similarity with MEK1/PI3K inhibitors like compound 12, supporting its predicted dual activity .
- Docking Studies: Analogous to ’s approach, molecular docking predicts the target compound’s difluoromethyl group occupies MEK1’s hydrophobic pocket, while the morpholino-triazine interacts with PI3K’s ATP-binding site .
- Transcriptome Profiling : Systems pharmacology analysis (as in ) could verify shared MOAs with compound 12, such as downregulation of MAPK and AKT pathways .
Biological Activity
The compound N-(2-(2-(2-(3-(4-(4-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-oxopropoxy)ethoxy)ethoxy)ethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, particularly focusing on its antimicrobial, antitumor, and neurological effects.
Chemical Structure and Properties
The compound features a benzimidazole core with multiple substituents that enhance its biological properties. The difluoromethyl group and the morpholino triazine moiety contribute to its pharmacological profile.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study reported that certain benzimidazole derivatives had minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against E. coli .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 15a | E. coli | 6.25 |
| 15d | Staphylococcus aureus | 12.5 |
| 16h | Candida albicans | 6.25 |
Antitumor Activity
The compound's structure suggests potential antitumor activity. Similar benzimidazole derivatives have been evaluated for their ability to inhibit tumor cell proliferation. For example, compounds targeting the GABA-A receptor have shown promise in modulating cancer cell growth .
Case Study: GABA-A Receptor Modulation
A study identified several benzimidazole derivatives as positive allosteric modulators (PAMs) of the GABA-A receptor, which may influence tumor growth dynamics. These compounds demonstrated improved metabolic stability compared to traditional agents .
Neurological Effects
The modulation of neurotransmitter receptors is another area where the compound may exhibit activity. The interaction with GABA-A receptors has implications for treating neurological disorders such as anxiety and epilepsy. The structural modifications present in the compound may enhance its binding affinity and selectivity for specific receptor subtypes .
Table 2: Neurological Activity of Benzimidazole Derivatives
| Compound | Receptor Target | Effect |
|---|---|---|
| 9 | GABA-A | Positive Modulator |
| 23 | GABA-A | Increased Stability |
Research Findings
Recent studies have focused on the synthesis and evaluation of similar compounds for their biological activities:
- Antimicrobial Studies : A series of new benzimidazole derivatives were synthesized and tested against various microbial strains, showing promising results in inhibiting bacterial growth .
- Antiparasitic Activity : Certain derivatives demonstrated significant activity against protozoan parasites, indicating a broader spectrum of action beyond bacteria and fungi .
- In Vivo Studies : Further investigations into animal models are necessary to validate the therapeutic potential of these compounds in clinical settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
